molecular formula C16H18FN3O B2992470 6-Cyclopropyl-5-fluoro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine CAS No. 2415490-74-1

6-Cyclopropyl-5-fluoro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine

Cat. No.: B2992470
CAS No.: 2415490-74-1
M. Wt: 287.338
InChI Key: MQPZZLZNELGCCR-UHFFFAOYSA-N
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Description

“6-Cyclopropyl-5-fluoro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine” is a complex organic compound. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a cyclopropyl group (a three-membered carbon ring), a fluoro group (a single atom of fluorine), and a methoxyphenyl group (a phenyl ring with a methoxy group attached) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and various types of chemical reactions. One possible method could involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Cyclopropylamine has been used in the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The cyclopropyl group would add strain to the molecule due to its three-membered ring, while the pyrimidine ring would contribute to the compound’s aromaticity . The fluoro group would add electronegativity, and the methoxyphenyl group would contribute to the compound’s overall polarity .


Chemical Reactions Analysis

The compound could undergo various types of chemical reactions depending on the conditions. For example, the pyrimidine ring could potentially undergo electrophilic substitution reactions . The fluoro group could be replaced in a nucleophilic substitution reaction . The compound could also participate in cross-coupling reactions such as the Suzuki–Miyaura coupling .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of a fluoro group could increase the compound’s stability and electronegativity . The cyclopropyl group could add strain to the molecule, potentially making it more reactive .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it is being used. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

Properties

IUPAC Name

6-cyclopropyl-5-fluoro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c1-21-13-4-2-3-11(9-13)7-8-18-16-14(17)15(12-5-6-12)19-10-20-16/h2-4,9-10,12H,5-8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPZZLZNELGCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC2=NC=NC(=C2F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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